For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Structure of D-Erythrose
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of D-Erythrose. The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and structural visualizations.
Core Chemical and Physical Properties
D-Erythrose is a naturally occurring tetrose, a four-carbon monosaccharide belonging to the aldose family.[1][2][3][4] It serves as a vital intermediate in various metabolic pathways, including the pentose phosphate pathway.[5][6] The D-isomer is the biologically relevant form.[5] Quantitative physical and chemical data for D-Erythrose are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (2R,3R)-2,3,4-Trihydroxybutanal | [2][7][8] |
| CAS Number | 583-50-6 | [1][5][7][9] |
| Molecular Formula | C₄H₈O₄ | [2][5][6][7] |
| Molecular Weight | 120.10 g/mol | [2][6][7][9] |
| Appearance | Syrup or viscous liquid, can be colorless to light yellow.[2][3][7][10][11] | |
| Melting Point | < 25 °C | [11][12][13] |
| Boiling Point | Estimates range from 144.07 °C to 311.1 °C at 760 mmHg.[11][12][13] | |
| Solubility | Highly soluble in water and other polar protic solvents.[1][2] Fully miscible in water and soluble in methanol.[10][11] Specific values reported as 200 mg/mL in H₂O and DMSO[6], and 50 mg/mL in water.[14] | |
| Specific Rotation | Exhibits mutarotation: [α]D²⁰ starts at +1° and equilibrates to -14.5° over 3 days (c=11 in water).[7][15] | |
| Stereochemistry | Contains two stereocenters with a (2R,3R) configuration.[1][16] |
Chemical Structure
D-Erythrose is an aldotetrose, characterized by a four-carbon backbone with an aldehyde group at C-1 and hydroxyl groups at C-2, C-3, and C-4.[1][17] Its structure is fundamental to its chemical behavior and biological role.
Open-Chain and Cyclic Forms
In aqueous solutions, D-Erythrose exists as an equilibrium mixture of its open-chain (aldehyde) form and its cyclic hemiacetal forms.[1] The cyclic structure is predominantly a five-membered ring, known as a furanose. This cyclization occurs via an intramolecular nucleophilic addition of the hydroxyl group at C-4 to the aldehyde carbonyl at C-1. This process creates a new chiral center at C-1 (the anomeric carbon), resulting in two anomers: α-D-erythrofuranose and β-D-erythrofuranose.
The relationship between these forms is illustrated below.
Note: Placeholder images are used in the DOT script above as direct image embedding is not supported. A proper chemical drawing tool would be used for a final publication.
Figure 1. Equilibrium of D-Erythrose in solution.
Experimental Protocols
Synthesis of D-Erythrose
Several methods for the synthesis of D-Erythrose have been documented in chemical literature.
-
Oxidation of Calcium D-arabonate:
-
Principle: This classic method involves the oxidative degradation of a larger carbohydrate.
-
Methodology: D-Erythrose can be prepared from calcium D-arabonate through oxidation with hydrogen peroxide (H₂O₂).[7][15] This reaction, known as the Ruff degradation, shortens the carbon chain of the aldose by one carbon.
-
-
Degradation of D-glucose:
-
From Glycolaldehyde:
-
Principle: An aldol condensation reaction to form a tetrose from a two-carbon precursor.
-
Methodology: A study demonstrated that applying an intense electric field to an aqueous solution of glycolaldehyde can induce the formation of new C-C bonds, leading to the synthesis of D-Erythrose.[18][19] This method is of interest in prebiotic chemistry research.
-
Analysis and Characterization
-
Qualitative Analysis (Reducing Sugar Tests):
-
Principle: The open-chain form of D-Erythrose possesses a free aldehyde group, which can be readily oxidized. This makes it a reducing sugar.[1]
-
Methodology: D-Erythrose will yield a positive result with standard reagents used to detect reducing sugars. For example, it slowly reduces cold Fehling's solution, which involves the reduction of Cu²⁺ ions to form a red precipitate of copper(I) oxide.[7][15]
-
-
Spectroscopic Analysis (NMR):
-
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution.
-
Methodology: ¹³C NMR spectroscopy can be used to monitor the carbonyl migration and epimerization of D-Erythrose in solution.[20] In a study using ¹³C-labeled D-erythrose at pH 8.5, distinct signals were observed for the α-furanose, β-furanose, and hydrated open-chain forms, allowing for the quantification of each species in the equilibrium mixture.[20]
-
-
Polarimetry:
-
Principle: The chiral nature of D-Erythrose makes it optically active, meaning it rotates the plane of polarized light.[21] The change in optical rotation over time (mutarotation) reflects the equilibration between the anomeric forms.
-
Methodology: A polarimeter is used to measure the optical rotation of a solution of D-Erythrose. The specific rotation is calculated based on the observed rotation, concentration, and path length.[21] As cited, the specific rotation of D-Erythrose changes from an initial value to a stable equilibrium value over several days.[7][15]
-
Signaling Pathways and Biological Relevance
D-Erythrose 4-phosphate, a phosphorylated derivative of D-Erythrose, is a key intermediate in two central metabolic pathways:
-
Pentose Phosphate Pathway (PPP): This pathway is crucial for the synthesis of nucleotides and the production of NADPH for reductive biosynthesis.
-
Calvin Cycle: In photosynthetic organisms, this cycle utilizes D-Erythrose 4-phosphate in the process of carbon fixation.[3]
The involvement of D-Erythrose derivatives in these fundamental processes underscores their importance in cellular metabolism.
Figure 2. Role of D-Erythrose 4-Phosphate in key metabolic pathways.
This guide provides foundational technical information on D-Erythrose, intended to support further research and development activities. The compiled data and methodologies offer a starting point for experimental design and a deeper understanding of this important monosaccharide.
References
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- 7. D-Erythrose [drugfuture.com]
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- 17. Write the structure of D-erythrose? - askIITians [askiitians.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of (d)-erythrose from glycolaldehyde aqueous solutions under electric field - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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